N-(4-methylbenzyl)-3-propoxy-N-(pyridin-2-yl)benzamide
Description
N-[(4-METHYLPHENYL)METHYL]-3-PROPOXY-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that belongs to the class of aromatic anilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with an aromatic group
Properties
Molecular Formula |
C23H24N2O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-propoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C23H24N2O2/c1-3-15-27-21-8-6-7-20(16-21)23(26)25(22-9-4-5-14-24-22)17-19-12-10-18(2)11-13-19/h4-14,16H,3,15,17H2,1-2H3 |
InChI Key |
ZXJKQGPTFMDTMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=C(C=C2)C)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHYLPHENYL)METHYL]-3-PROPOXY-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylbenzyl chloride with 3-propoxybenzoic acid in the presence of a base to form the corresponding ester. This ester is then reacted with 2-aminopyridine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(4-METHYLPHENYL)METHYL]-3-PROPOXY-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of nitro, sulfo, or halo derivatives.
Scientific Research Applications
N-[(4-METHYLPHENYL)METHYL]-3-PROPOXY-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-3-PROPOXY-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the modulation of various biochemical pathways, ultimately resulting in the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N-[(4-METHYLPHENYL)METHYL]-3-PROPOXY-N-(PYRIDIN-2-YL)BENZAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
